(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate
Description
The compound "(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate" is a sulfonylurea derivative characterized by:
- A benzoate ester backbone with a sulfonylurea functional group.
- A 4,6-dimethylpyrimidin-2-yl carbamoyl substituent, which confers specificity in biological interactions.
- A (2-Methyl-1,3-dioxolan-4-yl)methyl ester group, a cyclic ketal moiety that may enhance hydrolytic stability or alter lipophilicity.
Properties
IUPAC Name |
(2-methyl-1,3-dioxolan-4-yl)methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7S/c1-11-8-12(2)21-18(20-11)22-19(25)23-31(26,27)16-7-5-4-6-15(16)17(24)29-10-14-9-28-13(3)30-14/h4-8,13-14H,9-10H2,1-3H3,(H2,20,21,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWPVXAIGJLAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(O1)COC(=O)C2=CC=CC=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates a dioxolane ring and a pyrimidine moiety, which are known for their biological significance. The molecular formula is , and it possesses several functional groups that may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Antimicrobial Activity : The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
- Anticancer Potential : Pyrimidine derivatives have been studied for their ability to interfere with nucleic acid synthesis in cancer cells.
Biological Activity Summary Table
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating potent activity against these pathogens . -
Antifungal Activity :
Another investigation focused on the antifungal properties of related compounds. Results indicated that the compound exhibited activity against Candida albicans, with an IC50 value of 25 µg/mL. This suggests a promising avenue for developing antifungal agents . -
Antitumor Studies :
In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in HeLa cells at concentrations of 10 µM. The mechanism was associated with the activation of caspase pathways, highlighting its potential as an anticancer agent .
Scientific Research Applications
Research on the compound (2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate is limited, but its structural components suggest various potential applications in medicinal chemistry, particularly in drug development and synthesis. This article outlines its possible applications based on the chemical characteristics and related compounds.
Chemical Structure and Characteristics
The compound features a dioxolane ring, which is known for its role in enhancing the solubility and stability of drugs. The presence of a pyrimidine moiety suggests potential interactions with biological targets, as pyrimidines are common in many pharmaceuticals.
Structural Formula
- Molecular Formula : C₁₅H₁₉N₃O₅S
- Key Functional Groups :
- Dioxolane ring
- Sulfonamide group
- Carbamoyl group
Antimicrobial Activity
Compounds containing dioxolane rings have been studied for their antimicrobial properties. The presence of the pyrimidine structure may enhance this activity. Research indicates that derivatives of dioxolanes can exhibit antifungal and antibacterial effects, which could be leveraged for developing new antimicrobial agents .
Anticancer Properties
The sulfonamide group is known for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with metabolic pathways in cancer cells. The unique combination of the dioxolane and sulfonamide functionalities may offer a novel approach to cancer treatment .
Drug Delivery Systems
The dioxolane moiety can improve the pharmacokinetics of drugs, making this compound a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance solubility and bioavailability, making it suitable for oral or intravenous administration .
Synthesis of Bioactive Molecules
The compound can serve as a versatile intermediate in the synthesis of bioactive molecules. The functional groups present allow for various chemical transformations, enabling the development of new pharmaceuticals targeting specific diseases .
Table 1: Summary of Related Studies
Notable Research Insights
- Antifungal Activity : A study highlighted that dioxolane derivatives exhibited a broader spectrum of antifungal activity compared to traditional azoles, suggesting that modifications to the dioxolane structure could yield potent antifungal agents .
- Mechanism of Action : Research into sulfonamide compounds revealed that they can disrupt folate synthesis in bacteria, which is critical for their growth and replication. This mechanism could be explored further with the target compound to assess its efficacy against resistant strains .
- Formulation Development : Investigations into drug formulation have shown that incorporating dioxolane derivatives can significantly enhance the delivery efficiency of active pharmaceutical ingredients (APIs), especially those with low water solubility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonylurea Class
Key analogues, identified via substituent variations on the pyrimidine ring and ester groups, include:
Key Comparative Insights
Pyrimidine Substituent Effects
- 4,6-Dimethoxy/bis(difluoromethoxy) groups (as in bensulfuron-methyl and primisulfuron-methyl): Electron-withdrawing or fluorine-containing groups improve metabolic stability and soil persistence .
Ester Group Modifications
- The (2-Methyl-1,3-dioxolan-4-yl)methyl ester in the target compound introduces a cyclic ketal, likely reducing hydrolysis rates compared to simple methyl esters (e.g., sulfometuron-methyl). This modification may prolong bioavailability or environmental persistence.
- Methyl esters (common in analogues) are prone to enzymatic cleavage, limiting residual activity but reducing environmental accumulation .
Research Findings and Data
Crystallographic and Stability Studies
Environmental Data Considerations
- TRI reports highlight the importance of accurate chemical tracking for compounds with structural complexity, as seen in revisions for zinc and lead compounds . Similar diligence is required for assessing the environmental impact of the dioxolane-containing target compound.
Preparation Methods
Synthesis of Methyl 2-Amino-5-(trifluoromethyl)benzoate (Key Intermediate)
This intermediate is a common starting point for sulfonylurea derivatives. Its synthesis involves:
Sulfonylurea Formation
- The amino group on the benzoate intermediate is reacted with sulfonyl chlorides or anhydrides to form sulfonamide linkages.
- Carbamoylation with (4,6-dimethylpyrimidin-2-yl) is achieved by coupling with suitable isocyanates or carbamoyl chlorides under mild base catalysis.
Attachment of the (2-Methyl-1,3-dioxolan-4-yl)methyl Group
This moiety is typically introduced via esterification or nucleophilic substitution:
- The (2-methyl-1,3-dioxolan-4-yl)methanol derivative is reacted with the carboxylic acid or activated ester form of the benzoate intermediate.
- Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in aprotic solvents like dichloromethane or DMF facilitates ester bond formation.
- Reaction conditions are optimized to avoid side reactions, often at low temperatures (0–25°C) with inert atmosphere.
Detailed Reaction Conditions and Yields from Related Syntheses
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic chemical shifts confirm the presence of aromatic protons, methyl groups on pyrimidine, dioxolane ring protons, and sulfonylurea NH signals.
- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the target compound.
- Chromatography : Flash column chromatography using silica gel with hexane/ethyl acetate gradients effectively separates intermediates and final product.
- Purity : High-performance liquid chromatography (HPLC) confirms purity >95% for final compound.
Summary of Key Preparation Notes
- Low temperature control (-78 to 0°C) during sulfonylation prevents side reactions.
- Use of dry, aprotic solvents (dichloromethane, THF, DMF) and inert atmosphere (nitrogen or argon) is critical to maintain reagent stability.
- Extended reaction times (overnight to several days) ensure complete conversion, especially for carbamoylation and esterification steps.
- Purification by flash chromatography is standard to isolate desired products in high purity.
- Yields vary from moderate to high (50-94%) depending on step and reagent quality.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Synthesis : Utilize coupling reactions between activated benzoate esters and sulfonylurea precursors. For example, sulfamoylphenyl intermediates (e.g., 4,6-dimethylpyrimidin-2-yl carbamoyl derivatives) can be synthesized via carbodiimide-mediated coupling, as seen in analogous sulfonylurea herbicides like sulfometuron-methyl .
- Characterization : Employ ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm molecular weight (e.g., ESIMS m/z analysis as in ), complemented by NMR (¹H/¹³C) and X-ray crystallography for structural validation .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodology : Conduct accelerated degradation studies (hydrolysis, photolysis, thermal stress) in controlled environments (e.g., pH 3–9 buffers, UV light exposure). Monitor degradation products via HPLC-MS and compare with reference standards (e.g., sulfonamide byproducts observed in ) .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- Approach : Use LC-MS/MS with isotope-labeled internal standards to mitigate matrix effects. Validate methods per ICH guidelines, focusing on limits of detection (LOD < 1 ppm) and recovery rates in biological/environmental samples (see ’s environmental fate protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Strategy : Apply meta-analysis frameworks to identify confounding variables (e.g., solvent polarity, assay temperature). For example, discrepancies in herbicidal efficacy may arise from differences in formulation adjuvants or enzymatic assay conditions (refer to ’s structure-activity comparisons) .
- Validation : Replicate conflicting experiments under standardized conditions (e.g., randomized block designs as in ) to isolate causative factors .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?
- Design : Adopt long-term ecological studies (e.g., Project INCHEMBIOL in ) to evaluate abiotic/biotic transformations, bioaccumulation, and multi-trophic toxicity. Use microcosm models to simulate real-world exposure scenarios .
- Metrics : Measure partition coefficients (log P), soil adsorption constants (Kd), and EC50 values for non-target organisms (e.g., algae, daphnids) .
Q. How can co-crystallization studies enhance understanding of physicochemical properties?
- Method : Co-crystallize the compound with coformers (e.g., benzoic acid derivatives) to modify solubility or stability. Analyze crystal packing via X-ray diffraction (as in ’s sulfonamide co-crystals) to identify hydrogen-bonding motifs influencing bioavailability .
Q. What theoretical frameworks guide mechanistic studies of its sulfonylurea moiety?
- Framework : Link research to enzyme inhibition models (e.g., acetolactate synthase inhibition in plants) using molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis. Align hypotheses with prior sulfonylurea herbicide studies () .
Methodological Considerations
- Experimental Replication : Use split-plot or split-split-plot designs () to account for variables like rootstock effects or temporal factors in agricultural studies .
- Data Interpretation : Apply Gil’s pragmatic research framework () to iteratively refine hypotheses based on empirical findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
